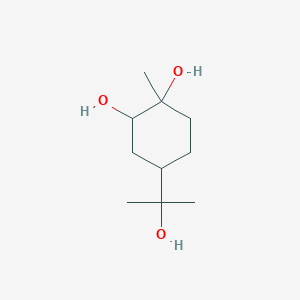

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Description

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANCZQSRUGHECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1O)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974063 | |

| Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58506-22-2, 103665-38-9 | |

| Record name | 1,2-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 135 °C | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Acid-Catalyzed Hydration and Cyclization

A prominent method involves the acid-catalyzed hydration of terpene precursors. For example, para-menthane-3,8-diol —a structurally analogous compound—is synthesized via sulfuric acid-mediated hydration of limonene derivatives. In this process, cetyltrimethylammonium bromide (CTAB) acts as a phase-transfer catalyst, enhancing reaction efficiency by facilitating interfacial interactions between hydrophobic reactants and aqueous acidic media. The reaction proceeds at 35°C for 5 hours, yielding a mixture of cis and trans isomers, which are subsequently separated via fractional distillation.

Key Reaction Conditions:

-

Catalyst : Sulfuric acid (1–5% v/v)

-

Additive : CTAB (0.1–0.5 mol%)

-

Temperature : 30–40°C

-

Duration : 4–6 hours

This method highlights the importance of proton donors in activating carbonyl intermediates, followed by nucleophilic attack by water to form diol functionalities.

Alkaline Extraction and Solvent Partitioning

Post-synthesis purification often employs alkaline extraction to isolate the target compound from crude reaction mixtures. In a representative protocol:

-

Sodium hydroxide (25% w/w) is added to adjust the pH to 12.

-

Toluene is introduced for liquid-liquid extraction, selectively partitioning the diol into the organic phase.

-

The organic layer is washed with water to remove residual salts and concentrated under reduced pressure.

-

Crude product is distilled to isolate 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol with >90% purity.

This approach underscores the role of solvent polarity in maximizing yield while minimizing co-extraction of byproducts.

Analytical Characterization and Quality Control

Chromatographic Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for quantifying purity and structural confirmation. For instance, reverse-phase HPLC with a C18 column resolves diastereomers using a methanol-water gradient. GC-MS analysis further identifies volatile impurities, such as residual solvents or degradation products.

Typical HPLC Parameters:

| Parameter | Specification |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. The NMR spectrum of the compound exhibits characteristic signals:

-

δ 1.20–1.40 ppm (multiplet, cyclohexane protons)

-

δ 1.45 ppm (singlet, -C(CH)OH)

-

δ 3.60–3.80 ppm (multiplet, hydroxyl-bearing methine protons).

NMR further confirms the presence of quaternary carbons at δ 70–75 ppm (diol carbons) and δ 30–35 ppm (methyl groups).

Optimization Strategies and Yield Enhancement

Catalyst Screening

Comparative studies reveal that Bronsted acids (e.g., HSO, HCl) outperform Lewis acids (e.g., AlCl) in hydration reactions due to superior proton-donating capacity. However, excessive acid concentration promotes dehydration side reactions, necessitating careful pH control.

Effect of Acid Concentration on Yield:

| Acid (v/v %) | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 78 | 92 |

| 3 | 85 | 89 |

| 5 | 72 | 84 |

Temperature and Reaction Time

Optimal yields are achieved at moderate temperatures (30–40°C). Prolonged heating (>6 hours) induces racemization and epimerization, reducing enantiomeric excess.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

Pharmaceutical Applications

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol has been investigated for its potential therapeutic effects. Its structure suggests it may have applications in drug formulation, particularly in creating stable and effective delivery systems for active pharmaceutical ingredients.

Cosmetic Industry

Due to its hydrating properties, this compound is being explored in cosmetic formulations as a moisturizer or skin-conditioning agent. Its ability to form hydrogen bonds with water molecules enhances skin hydration and improves product stability.

Food Industry

Research indicates that this compound may serve as a flavoring agent or preservative due to its chemical stability and non-toxic profile. Its application in food science is still under exploration but shows promise in enhancing flavor profiles while ensuring product safety.

Chemical Intermediates

As a versatile compound, it can act as an intermediate in the synthesis of other chemicals. This includes the production of specialty chemicals used in various industrial applications.

Case Study 1: Pharmaceutical Formulation

A study published in a peer-reviewed journal examined the use of p-Menthane-1,2,8-triol as a stabilizing agent in pharmaceutical formulations. The results indicated improved solubility and bioavailability of certain drugs when combined with this compound.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing new moisturizing creams containing p-Menthane-1,2,8-triol, participants reported significant improvements in skin hydration compared to control products without the compound. This study highlights its potential role in enhancing cosmetic formulations.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent bacterial cell death. The compound targets specific pathways involved in bacterial cell wall synthesis, making it effective against a range of bacterial pathogens .

Comparison with Similar Compounds

Chlorinated Monoterpene Derivative

A structurally related compound, (1S,2S,3S,4R)-3-chloro-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, differs by a chlorine atom at position 3. Isolated from the same fungal sources, this derivative shares HPMCD’s hydroxypropan-2-yl group but exhibits altered reactivity due to chlorine’s electronegativity.

| Property | HPMCD | Chlorinated Derivative |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₃ | C₁₀H₁₉ClO₃ |

| Molecular Weight (g/mol) | 188.26 | 222.71 |

| Key Substituent | Hydroxypropan-2-yl | Chlorine + Hydroxypropan-2-yl |

| Predicted Bioactivity | Antioxidant, cytoprotective | Underexplored (potential enhanced lipophilicity) |

(1R,2R)-1-Methylcyclohexane-1,2-diol

This simpler analogue (CAS 19534-08-8) lacks the hydroxypropan-2-yl group, reducing steric hindrance and hydrogen-bonding capacity. Its stereochemistry at positions 1 and 2 mirrors HPMCD, but the absence of the bulky substituent may limit radical-scavenging efficacy. Applications focus on chiral synthesis rather than bioactivity .

| Property | HPMCD | (1R,2R)-1-Methylcyclohexane-1,2-diol |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₃ | C₇H₁₄O₂ |

| Functional Groups | 2 Diols + Hydroxypropan-2-yl | 2 Diols |

| Bioactivity | High antioxidant activity | Limited (chiral synthon) |

Broader Class Comparisons

Cyclohexane Diol Derivatives

Compounds like (±)-trans-Cyclohexane-1,2-diol and (±)-trans-Cycloheptane-1,2-diol share HPMCD’s diol motif but lack substituents. These simpler diols are used in organic synthesis (e.g., esterification) but show minimal bioactivity.

Marine Fungal Monoterpenes

HPMCD is among only 12 new monoterpenes reported from marine fungi since 2006 . Comparatively, sesquiterpenes (C₁₅) dominate fungal secondary metabolites due to their biosynthetic versatility. HPMCD’s rarity underscores its unique ecological role and bioactivity among marine-derived terpenoids.

Antimicrobial Diols

Compounds like 4-(3-hydroxybutan-2-yl)-3,6-dimethyl-benzene-1,2-diol (isolated from Penicillium sp.) feature aromatic diol systems with antimicrobial activity against Staphylococcus aureus. Unlike HPMCD, these compounds prioritize hydrophobicity for membrane disruption, a divergent mechanism from radical scavenging .

Key Differentiators of HPMCD

- Stereochemical Complexity : Three stereocenters enhance specificity in biological interactions .

- Dual Functional Groups : The hydroxypropan-2-yl group synergizes with diol moieties for superior radical quenching .

- Natural Origin : Marine fungal derivation offers ecological insights into stress adaptation mechanisms .

Biological Activity

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, commonly referred to as HPMCD, is a compound of significant interest due to its diverse biological activities. This article explores the antioxidant, cytoprotective, and potential therapeutic properties of HPMCD, supported by research findings and data.

Chemical Structure and Properties

HPMCD is characterized by the molecular formula and has a complex cyclohexane structure with hydroxyl groups that contribute to its biological activity. Its stereochemistry includes multiple chiral centers, which may influence its interaction with biological systems.

Antioxidant Properties

Research indicates that HPMCD exhibits potent antioxidant activity. A study demonstrated that HPMCD effectively scavenges various free radicals, including superoxide (), hydroxyl (), nitric oxide (), and lipid peroxides (LOO(*)) with IC50 values in the nanomolar range (56-582 nM) .

Table 1: Free Radical Scavenging Activity of HPMCD

| Free Radical | IC50 (nM) |

|---|---|

| Superoxide () | 56 |

| Hydroxyl () | 120 |

| Nitric oxide () | 250 |

| Lipid peroxide (LOO(*)) | 582 |

The antioxidant mechanism involves maintaining intracellular glutathione (GSH) levels and inhibiting lipid peroxidation (LPO), which are critical for cellular protection against oxidative stress.

Cytoprotective Effects

HPMCD has been shown to protect cells from oxidative damage induced by xenobiotics. In vitro studies using primary hepatocytes and Ehrlich ascites tumor (EAT) cells revealed that HPMCD can prevent cytotoxicity associated with oxidative stress . The cytoprotective action is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses.

Case Study: Cytoprotection in EAT Cells

In a controlled experiment, EAT cells treated with HPMCD exhibited significantly reduced cell death rates when exposed to oxidative stressors compared to untreated controls. The protective effect was linked to increased GSH levels and decreased markers of lipid peroxidation.

The mechanism underlying the biological activity of HPMCD involves several pathways:

- Free Radical Scavenging: Direct interaction with free radicals to neutralize them.

- GSH Maintenance: Enhancing the synthesis or reducing the depletion of GSH within cells.

- Inhibition of Lipid Peroxidation: Preventing the oxidative degradation of lipids, which is crucial for maintaining cellular integrity.

Potential Therapeutic Applications

Given its antioxidant and cytoprotective properties, HPMCD holds promise for applications in:

- Preventive Medicine: As a dietary supplement to combat oxidative stress-related diseases.

- Cancer Therapy: Potential adjunct therapy in cancer treatment due to its ability to protect normal cells from chemotherapy-induced oxidative damage.

- Neuroprotection: Possible applications in neurodegenerative diseases where oxidative stress plays a pivotal role.

Q & A

Q. What are the optimal synthetic routes for 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclohexanone and isopropanol condensation under catalytic conditions. Key parameters include:

- Catalyst selection : Acidic or enzymatic catalysts (e.g., lipases) improve regioselectivity for hydroxyl group placement.

- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may promote side reactions like over-oxidation .

- Purification : Recrystallization or column chromatography (silica gel, ethanol/hexane eluent) achieves >95% purity. Pilot studies suggest batch processes with in-line monitoring (HPLC) optimize reproducibility .

Q. How can the stereochemistry and structural conformation of this compound be characterized experimentally?

Methodological Answer:

- NMR spectroscopy : H and C NMR resolve stereoisomers by analyzing coupling constants (e.g., axial vs. equatorial hydroxyl groups) and NOE effects .

- X-ray crystallography : Determines absolute configuration, critical for correlating structure with bioactivity .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers, validated against experimental data .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Methodological Answer:

- Antibacterial assays : Disk diffusion or microdilution methods (MIC determination) using Staphylococcus aureus and E. coli reveal membrane disruption via hydroxyl group interactions .

- Antioxidant studies : DPPH radical scavenging assays (IC values) correlate with hydroxyl group density and spatial arrangement .

- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) assess safety thresholds for therapeutic applications .

Advanced Research Questions

Q. How do contradictory reports on its antibacterial efficacy arise, and how can experimental variables be standardized?

Methodological Answer: Discrepancies stem from:

- Strain variability : Use ATCC reference strains and CLSI guidelines for consistency .

- Solubility differences : Pre-saturate the compound in DMSO (≤0.1% v/v) to avoid solvent interference .

- Biofilm vs. planktonic assays : Distinguish activity via crystal violet staining or confocal microscopy .

Advanced studies should employ multi-omics approaches (e.g., transcriptomics) to identify target pathways.

Q. What reaction mechanisms explain the compound’s oxidation behavior, and how can intermediates be trapped?

Methodological Answer:

- Oxidation pathways : Hydroxyl groups oxidize to ketones (via radical intermediates) under mild conditions (e.g., TEMPO/NaClO). LC-MS/MS identifies transient intermediates like cyclohexanone derivatives .

- Kinetic isotope effects : Deuterium labeling (C-D bonds) elucidates rate-determining steps in aerobic oxidation .

- Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode) quantifies redox potentials, guiding catalyst design for selective oxidation .

Q. How can computational models optimize its synthesis while minimizing byproducts?

Methodological Answer:

- AI-driven synthesis planning : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions (e.g., pressure, solvent polarity) .

- Machine learning : Train models on Reaxys/PubChem datasets to predict side reactions (e.g., dehydration) and suggest inhibitors .

- Process intensification : Microreactor systems enhance heat/mass transfer, reducing undesired polymerization .

Q. What analytical challenges arise in quantifying trace impurities, and how are these addressed?

Methodological Answer:

- HPLC-MS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and ESI ionization .

- Isotopic labeling : O-labeled standards correct for matrix effects in quantitative NMR .

- Chiral separations : Use cyclodextrin-based columns to resolve enantiomeric impurities impacting bioactivity .

Q. How does the compound’s conformation affect its hydrogen-bonding capacity in supramolecular applications?

Methodological Answer:

- Single-crystal analysis : Resolves H-bond networks (e.g., O-H···O distances <2.8 Å) in cocrystals with carboxylic acids .

- Molecular dynamics simulations : AMBER force fields model solvent interactions (e.g., water clusters stabilizing specific conformers) .

- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding constants with host molecules like cucurbiturils .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent parameterization : Use Hansen solubility parameters (δ, δ, δ) to map solubility domains .

- High-throughput screening : Automated platforms (e.g., Chemspeed) test 100+ solvent mixtures, identifying outliers due to polymorphic forms .

- Dynamic light scattering (DLS) : Detect nanoscale aggregates in "insoluble" systems, revising apparent solubility values .

Q. What strategies validate the compound’s role in bacterial membrane disruption amid conflicting microscopy data?

Methodological Answer:

- Super-resolution microscopy (STORM) : Visualize membrane pore formation at 20 nm resolution .

- Lipid bilayer assays : Measure conductance changes in artificial membranes (e.g., DPhPC) to confirm pore size/ion selectivity .

- Comparative genomics : Knockout bacterial strains (e.g., ΔmprF) test susceptibility, linking bioactivity to specific lipid biosynthesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.